Vitamin D2 sulfate

Descripción general

Descripción

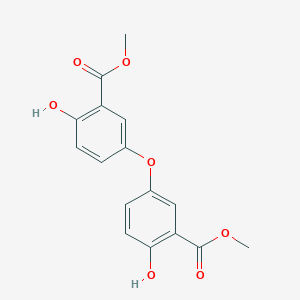

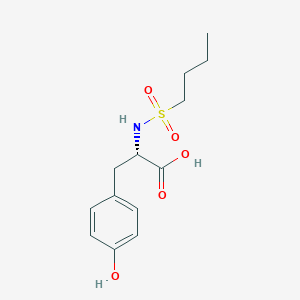

Vitamin D2 sulfate, also known as ergocalciferol sulfate, is a derivative of ergocalciferol (vitamin D2). Ergocalciferol is a type of vitamin D found in food and used as a dietary supplement. It is essential for maintaining calcium and phosphate balance in the body, promoting bone health, and supporting the immune system . This compound is a water-soluble form of vitamin D2, which enhances its bioavailability and stability in aqueous solutions.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of vitamin D2 sulfate involves the sulfonation of ergocalciferol. This process typically uses sulfur trioxide or chlorosulfonic acid as sulfonating agents. The reaction is carried out under controlled conditions to ensure the selective formation of the sulfate ester.

Industrial Production Methods: In industrial settings, the production of this compound involves large-scale sulfonation reactors where ergocalciferol is treated with sulfur trioxide in the presence of an inert solvent. The reaction mixture is then neutralized, and the product is purified through crystallization or chromatography techniques to obtain high-purity this compound .

Análisis De Reacciones Químicas

Types of Reactions: Vitamin D2 sulfate undergoes various chemical reactions, including:

Hydrolysis: The sulfate group can be hydrolyzed under acidic or basic conditions to regenerate ergocalciferol.

Oxidation: this compound can be oxidized to form different metabolites, which may have distinct biological activities.

Substitution: The sulfate group can be replaced by other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

Hydrolysis: Acidic or basic conditions, such as hydrochloric acid or sodium hydroxide.

Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

Substitution: Nucleophiles such as amines or alcohols under appropriate conditions.

Major Products:

Hydrolysis: Ergocalciferol.

Oxidation: Various oxidized metabolites of ergocalciferol.

Substitution: Derivatives of ergocalciferol with different functional groups.

Aplicaciones Científicas De Investigación

Vitamin D2 sulfate has several scientific research applications, including:

Chemistry: Used as a standard in analytical chemistry for the quantification of vitamin D2 in various samples.

Biology: Studied for its role in calcium and phosphate metabolism and its effects on bone health.

Medicine: Investigated for its potential therapeutic effects in treating vitamin D deficiency, osteoporosis, and other bone-related disorders.

Industry: Utilized in the fortification of food products and dietary supplements to enhance their vitamin D content

Mecanismo De Acción

Vitamin D2 sulfate exerts its effects by being converted to its active form, 1α,25-dihydroxyvitamin D2, in the body. This active form binds to the vitamin D receptor, a nuclear receptor that regulates the expression of genes involved in calcium and phosphate homeostasis. The binding of 1α,25-dihydroxyvitamin D2 to the vitamin D receptor leads to the modulation of gene transcription, promoting the absorption of calcium and phosphate from the intestines and their reabsorption in the kidneys .

Comparación Con Compuestos Similares

Vitamin D3 (cholecalciferol): Naturally produced in the skin upon exposure to sunlight and found in animal-based foods.

Vitamin D3 sulfate: A water-soluble form of vitamin D3 with similar properties to vitamin D2 sulfate.

Calcifediol (25-hydroxyvitamin D3): A major circulating form of vitamin D3, used as a marker for vitamin D status in the body.

Comparison:

Bioavailability: this compound and vitamin D3 sulfate have enhanced bioavailability compared to their non-sulfated counterparts due to their water solubility.

Stability: The sulfate forms are more stable in aqueous solutions, making them suitable for use in liquid formulations.

Efficacy: Both vitamin D2 and vitamin D3 are effective in maintaining vitamin D levels, but some studies suggest that vitamin D3 may be more potent in raising and maintaining serum 25-hydroxyvitamin D levels

This compound stands out due to its water solubility and stability, making it a valuable compound for various applications in research, medicine, and industry.

Propiedades

IUPAC Name |

[(1R,3Z)-3-[(2E)-2-[(1R,3aS,7aR)-1-[(E,2R,5R)-5,6-dimethylhept-3-en-2-yl]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-4-methylidenecyclohexyl] hydrogen sulfate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H44O4S/c1-19(2)20(3)9-10-22(5)26-15-16-27-23(8-7-17-28(26,27)6)12-13-24-18-25(14-11-21(24)4)32-33(29,30)31/h9-10,12-13,19-20,22,25-27H,4,7-8,11,14-18H2,1-3,5-6H3,(H,29,30,31)/b10-9+,23-12+,24-13-/t20-,22+,25+,26+,27-,28+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JCNSXPADDANKHU-PNXBIAHGSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C)C=CC(C)C1CCC2C1(CCCC2=CC=C3CC(CCC3=C)OS(=O)(=O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](/C=C/[C@H](C)C(C)C)[C@H]1CC[C@@H]\2[C@@]1(CCC/C2=C\C=C/3\C[C@@H](CCC3=C)OS(=O)(=O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H44O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

476.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1784-46-9 | |

| Record name | Vitamin D2 sulfate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001784469 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: Does Vitamin D2 Sulfate exhibit antirachitic activity similar to Vitamin D2?

A1: Yes, research indicates that this compound possesses antirachitic properties comparable to Vitamin D2. In studies on Vitamin D-deficient rats, the prophylactic dose of this compound was found to be equivalent to that of Vitamin D2 []. This suggests that this compound may serve as an effective alternative in preventing rickets.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

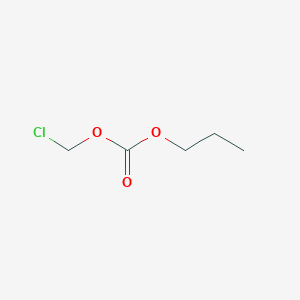

![(2S)-2-amino-5-[[(2R)-2-amino-3-[2-[bis[bis(2-chloroethyl)amino]phosphoryloxy]ethylsulfonyl]propanoyl]-[(R)-carboxy(phenyl)methyl]amino]-5-oxopentanoic acid](/img/structure/B125494.png)

![2-[[(2S)-2-[[2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-4-amino-2-[[(2S,3R)-2-[[(2S)-2,6-diaminohexanoyl]amino]-3-hydroxybutanoyl]amino]-4-oxobutanoyl]amino]-4-methylsulfanylbutanoyl]amino]hexanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-4-methylsulfanylbutanoyl]amino]propanoyl]amino]acetyl]amino]propanoyl]amino]propanoyl]amino]propanoyl]amino]propanoyl]amino]acetyl]amino]propanoyl]amino]-3-methylbutanoyl]amino]-3-methylbutanoyl]amino]acetyl]amino]acetyl]amino]-4-methylpentanoyl]amino]acetic acid](/img/structure/B125502.png)